Physicochemical properties of 5-Amino-2-hydroxybenzonitrile
Physicochemical properties of 5-Amino-2-hydroxybenzonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-hydroxybenzonitrile
Introduction
5-Amino-2-hydroxybenzonitrile is an aromatic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring a benzene ring substituted with amino (-NH₂), hydroxyl (-OH), and cyano (-C≡N) functional groups, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and novel materials. The strategic placement of these groups allows for a variety of chemical transformations, influencing its reactivity, binding interactions, and overall utility.
A thorough understanding of the physicochemical properties of 5-Amino-2-hydroxybenzonitrile is paramount for its effective application. These properties govern its behavior in different environments, dictating its solubility, stability, and suitability for various reaction conditions. This guide provides a comprehensive overview of these characteristics, offering both foundational data and practical experimental insights for professionals in drug development and scientific research.
Molecular Identity and Structural Elucidation
The fundamental identity of a chemical compound is rooted in its structure and molecular formula. These identifiers are crucial for unambiguous documentation and sourcing.
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IUPAC Name : 5-Amino-2-hydroxybenzonitrile
The spatial arrangement of atoms and functional groups dictates the molecule's chemical behavior and interactions.
Caption: Chemical structure of 5-Amino-2-hydroxybenzonitrile.
Core Physicochemical Properties
The physicochemical properties of a compound are critical predictors of its behavior in a biological system and during chemical synthesis. The table below summarizes the key computed and observed properties for 5-Amino-2-hydroxybenzonitrile.
| Property | Value | Source |
| Physical Form | White powder / Solid | [1] |
| Boiling Point | 376.2 ± 32.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 181.3 ± 25.1 °C | [2] |
| LogP (Octanol/Water Partition) | 0.54 | [2] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [2] |
Expert Insights:
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Boiling and Flash Points : The high boiling point is indicative of strong intermolecular forces, primarily hydrogen bonding afforded by the amino and hydroxyl groups. The high flash point suggests the compound is not highly flammable under standard conditions.[4]
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Density : The density, greater than that of water, is typical for a substituted aromatic compound of this molecular weight.
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LogP : The LogP value of 0.54 indicates that the compound is relatively hydrophilic. This suggests a preference for aqueous environments over lipid-rich environments, a key consideration in drug design for predicting absorption and distribution.[2]
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of a compound. The functional groups of 5-Amino-2-hydroxybenzonitrile give rise to a characteristic spectral fingerprint.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for its functional groups. Key expected peaks include a broad O-H stretch from the hydroxyl group (around 3200-3600 cm⁻¹), N-H stretching from the primary amine (around 3300-3500 cm⁻¹), a sharp C≡N stretch for the nitrile group (around 2220-2260 cm⁻¹), and C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹).[6][7]
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UV-Visible (UV-Vis) Spectroscopy : The aromatic system constitutes a chromophore that absorbs UV light. The presence of auxochromes (the -OH and -NH₂ groups) is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzonitrile. These electronic transitions provide information about the conjugated system of the molecule.[8][9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum will provide information on the number and environment of hydrogen atoms. One would expect to see distinct signals for the aromatic protons, a broad singlet for the hydroxyl proton (which may exchange with D₂O), and a broad singlet for the two amino protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene ring.[10]
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¹³C NMR : The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom of the nitrile group will have a characteristic chemical shift around 115-125 ppm. The aromatic carbons will appear in the 100-160 ppm region, with the carbons attached to the hydroxyl and amino groups showing distinct shifts due to their electronic effects.[11][12]
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Experimental Protocol: Isothermal Shake-Flask Solubility Assay
Determining a compound's solubility is a cornerstone of pre-formulation and process development. The isothermal shake-flask method is a reliable "gold standard" for this purpose.
Causality : This method is chosen for its ability to ensure that the solution reaches equilibrium, providing a thermodynamically accurate measure of solubility. The inclusion of a preliminary screening step optimizes the amount of compound used, preventing waste.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Step-by-Step Methodology:
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System Preparation : Prepare stock solutions and a calibration curve for 5-Amino-2-hydroxybenzonitrile in a suitable diluent (e.g., acetonitrile/water) for the chosen analytical method (e.g., HPLC-UV).
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Sample Preparation : Add an excess of solid 5-Amino-2-hydroxybenzonitrile to several vials containing a precise volume (e.g., 1 mL) of the test solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, etc.). The excess solid ensures that saturation is reached.
-
Equilibration : Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).
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Phase Separation : Remove the vials and allow the undissolved solid to settle. To ensure complete removal of solid material, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
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Sampling : Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
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Quantification : Accurately dilute the filtered supernatant with the analytical diluent to bring the concentration within the range of the calibration curve. Analyze the diluted sample using a validated HPLC-UV method.
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Calculation : Determine the concentration of 5-Amino-2-hydroxybenzonitrile in the diluted sample from the calibration curve. Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.
Stability, Storage, and Safe Handling
Understanding a compound's stability is crucial for ensuring its integrity during storage and use.
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Stability : Aromatic amines and phenols can be susceptible to oxidation, which may be catalyzed by light or trace metals. Degradation could potentially involve oxidation of the amino or hydroxyl groups.[13][14] It is advisable to protect the compound from prolonged exposure to light and air.
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Storage : For long-term storage, it is recommended to keep 5-Amino-2-hydroxybenzonitrile in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[15][16]
-
Safe Handling :
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][17]
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15][18]
-
First Aid : In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[15][16][18]
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Significance in Research and Drug Development
The physicochemical properties of 5-Amino-2-hydroxybenzonitrile directly impact its utility as a synthetic intermediate.
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Reactivity : The amino and hydroxyl groups can be readily functionalized, allowing for the construction of diverse molecular scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles.
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Solubility and LogP : Its moderate hydrophilicity (LogP of 0.54) is a favorable starting point for drug candidates, as it balances the aqueous solubility needed for bioavailability with the lipophilicity required to cross cell membranes.
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Hydrogen Bonding : The presence of hydrogen bond donors (-OH, -NH₂) and acceptors (-OH, -N of the nitrile) makes this molecule an excellent fragment for designing ligands that interact with biological targets such as enzymes and receptors.
References
- Journal of Chemical & Engineering Data. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method.
-
PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]
-
American Elements. (n.d.). 2-Amino-5-hydroxybenzonitrile. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-Amino-2-hydroxybenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-2-(cyanomethyl)-3-hydroxybenzonitrile. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Hydroxy-benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 5-Amino-2-hydroxybenzonitrile. Retrieved from [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). [13C,15N2]-2-Amino-5-hydroxybenzonitrile. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). 2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(ii) with HSA: an experimental and molecular dynamic study. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Figure 4 from Molecular structure , spectroscopic ( FTIR , FT-Raman , NMR ) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid ( 5 A 2 HBA ) by ab initio HF and density functional method. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental UV–Vis spectra. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (2024). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 2-hydroxy-. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 2-amino-. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). 2-Hydroxybenzonitrile, 98% 5 g. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-2-nitrobenzonitrile. Retrieved from [Link]
Sources
- 1. 5-Amino-2-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]
- 2. 5-Amino-2-hydroxybenzonitrile | CAS#:87029-84-3 | Chemsrc [chemsrc.com]
- 3. americanelements.com [americanelements.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Benzonitrile, 2-amino- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 15. echemi.com [echemi.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
- 18. capotchem.cn [capotchem.cn]
